![molecular formula C18H21N7O4S B14921562 N-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14921562.png)
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features multiple functional groups, including methoxy, nitro, pyrazole, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the methoxy-substituted benzaldehyde.
- Synthesis of the pyrazole and triazole intermediates.
- Coupling reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Scale-up procedures to transition from laboratory to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting cell function and signaling.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N7O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C18H21N7O4S/c1-11-16(25(26)27)12(2)23(22-11)10-30-18-21-20-13(3)24(18)19-9-14-7-6-8-15(28-4)17(14)29-5/h6-9H,10H2,1-5H3/b19-9+ |
InChI Key |
CXCAYUIJIIVSKR-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=C(C(=CC=C3)OC)OC)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=C(C(=CC=C3)OC)OC)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B14921480.png)
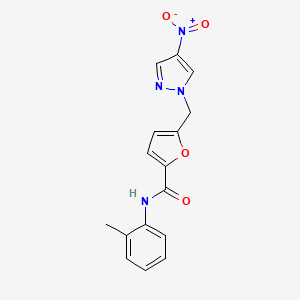
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921498.png)
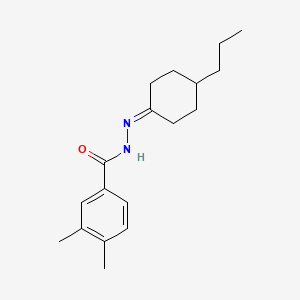
![ethyl {2-bromo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14921507.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14921514.png)
![(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921525.png)
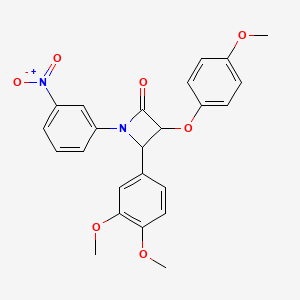
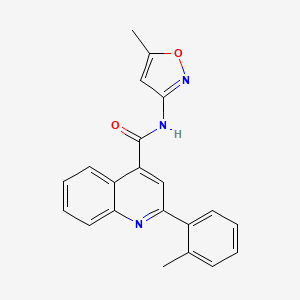
![N~1~-{5-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-YL}-1-adamantanecarboxamide](/img/structure/B14921541.png)
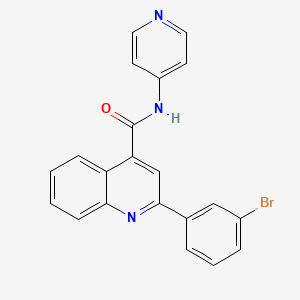
![7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921549.png)
![2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14921555.png)
![Ethyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14921561.png)
